molecular formula C7H11Br B2527899 2-(Bromomethyl)bicyclo[2.1.1]hexane CAS No. 2460748-77-8

2-(Bromomethyl)bicyclo[2.1.1]hexane

Cat. No. B2527899
CAS RN: 2460748-77-8
M. Wt: 175.069
InChI Key: YVRBJBBADQYZQY-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexanes are increasingly recognized as valuable saturated bicyclic structures in the development of bio-active compounds. Despite their potential, they remain underexplored in terms of synthetic accessibility. Recent research has focused on developing efficient and modular approaches to synthesize 1,2-disubstituted bicyclo[2.1.1]hexane modules, utilizing photochemistry and [2 + 2] cycloaddition to create new building blocks that can be further derivatized, thus expanding the sp3-rich chemical space .

Synthesis Analysis

The synthesis of bicyclo[2.1.1]hexane derivatives has been achieved through various innovative methods. One approach involves visible light-driven intramolecular crossed [2 + 2] photocycloadditions of styrene derivatives, facilitated by triplet energy transfer. This method has proven to yield bicyclo[2.1.1]hexanes in good to high yields, with the added benefit of allowing further functionalization of the aliphatic core structure . Additionally, free radical reactions have been employed, with t-butoxyl radicals abstracting hydrogen from bicyclo[2.1.1]hexane to give rise to radicals that can undergo rearrangement, as observed by e.p.r. spectroscopy .

Molecular Structure Analysis

The molecular structure of bicyclo[2.1.1]hexane derivatives has been a subject of interest. X-ray crystallography has been used to determine the structure and conformation of related bicyclic systems, such as 2-p-bromophenyl-1,3-diazabicyclo[3,1,0]hexane, which exhibits a boat conformation with the benzene ring in an exo-position . Similarly, the molecular structure of 1-substituted bicyclo[2.2.0]hexanes has been studied, revealing slight lengthening of the C-C bonds vicinal to the amide group due to conjugative interactions .

Chemical Reactions Analysis

Bicyclo[2.1.1]hexane compounds participate in a variety of chemical reactions. For instance, the phenylation of chlorosilanes with phenyllithium and phenylmagnesium bromide in ether has shown dramatic crossover from inversion to retention . Moreover, the insertion of dichlorocarbene into the C(6)–H(exo) bond of 2-silanorbornanes has been observed to be regio- and stereoselective . The reactivity of bicyclo[2.1.1]hexane with 2-bromoethanesulfonyl bromide via a radical mechanism has also been documented, leading to products of both anti and syn addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.1.1]hexane derivatives are closely related to their molecular structure and the nature of their substituents. For example, the presence of a silicon atom in the bridge of 2-methyl-2-silabicyclo[2.2.1]heptanes has been shown to influence the stereochemistry and reactivity of these compounds . The vibrational spectrum of related alkenes, such as bicyclo[2.2.0]hex-1(4)-ene, has been examined through matrix isolation and ab initio MO calculations, providing insights into the reactivity of these compounds .

Scientific Research Applications

Synthesis and Reactivity

2-(Bromomethyl)bicyclo[2.1.1]hexane serves as a key intermediate in the synthesis of complex molecular structures. The compound's reactivity has been explored in various contexts, including carbene rearrangements and reactions with nucleophiles. For example, Dorok et al. (2002) synthesized 4-Bromo-1-(dibromomethyl)bicyclo[2.1.1]hexane, which was transformed through a series of reactions including saponification, reduction, and oxidation processes to study the rearrangements of carbene intermediates, highlighting its utility in constructing the 1-norbornene skeleton (Dorok, Ziemer, & Szeimies, 2002).

Ring Opening and Fragmentation

The ring structure of this compound analogs is subject to nucleophilic opening and fragmentation under certain conditions, as demonstrated by Grob and Krasnobajew (1964). Their work on 1-Aza-bicyclo[2.2.0]hexane, formed from a similar precursor, underscores the potential for these compounds to undergo significant structural transformations, providing a basis for further chemical synthesis (Grob & Krasnobajew, 1964).

Homolytic Rearrangements

The study of homolytic rearrangements in bicyclic systems like this compound offers insights into the behavior of radicals derived from such structures. Walton's research on radicals abstracting hydrogen from bicyclo[2.2.0]hexane and bicyclo[3.2.0]heptane highlights the unique rearrangements these compounds can undergo, which could be relevant for understanding the radical chemistry of this compound derivatives (Walton, 1988).

Future Directions

Bicyclo[2.1.1]hexanes, including 2-(Bromomethyl)bicyclo[2.1.1]hexane, are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , indicating potential for future research and development in this area.

Mechanism of Action

Target of Action

It is known that bicyclo[211]hexanes are incorporated in newly developed bio-active compounds , suggesting that they interact with biological targets.

Mode of Action

It is known that the compound can be used in photochemical reactions to access new building blocks via [2 + 2] cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may affect pathways involving these building blocks.

Result of Action

The compound’s use in the creation of new building blocks via [2 + 2] cycloaddition suggests that it may have a role in the synthesis of other compounds.

Action Environment

The compound’s use in photochemical reactions suggests that light may play a role in its action.

Biochemical Analysis

Biochemical Properties

2-(Bromomethyl)bicyclo[2.1.1]hexane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromomethyl group in this compound can act as an electrophile, making it reactive towards nucleophiles such as amino acids and nucleotides. This reactivity allows this compound to form covalent bonds with biomolecules, potentially modifying their structure and function. For example, it can interact with enzymes that contain nucleophilic residues, leading to enzyme inhibition or activation depending on the nature of the interaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit specific signaling pathways by covalently modifying key signaling proteins, thereby affecting downstream cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The molecular mechanism of this compound involves the formation of stable adducts with biomolecules, which can alter their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of specific enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and effectiveness. For example, binding to plasma proteins can facilitate the transport of this compound to target tissues, while interactions with cellular transporters can regulate its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other cellular compartments, where it can exert its effects on various biochemical processes. The activity and function of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments and interaction partners .

properties

IUPAC Name

2-(bromomethyl)bicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-4-7-3-5-1-6(7)2-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRBJBBADQYZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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